

Application Notes and Protocols for Fluorofolin

Stock Solution Preparation

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Compound of Interest

Compound Name: Fluorofolin

Cat. No.: B15610870

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Introduction

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.^[1] Its activity against various pathogens, notably *Pseudomonas aeruginosa*, makes it a compound of significant interest in antimicrobial drug development.^[1] Accurate and consistent preparation of **Fluorofolin** stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of **Fluorofolin** stock solutions for use in a variety of research applications.

Data Presentation

A summary of the key quantitative data for **Fluorofolin** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	308.31 g/mol	
Appearance	Solid	
Primary Solvent	Dimethyl Sulfoxide (DMSO)	
IC50 (E. coli DHFR)	2.5 nM	[1]
MIC (P. aeruginosa PA14)	3.1 µg/mL	[1]
Storage (Powder)	-20°C (3 years), 4°C (2 years)	
Storage (Stock Solution)	-80°C (6 months), -20°C (1 month)	

Experimental Protocols

This section outlines a detailed methodology for the preparation of a 10 mM **Fluorofolin** stock solution in DMSO. This concentration is a convenient starting point for subsequent dilutions to a wide range of working concentrations for various in vitro assays.

Materials

- **Fluorofolin** powder
- Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Fluorofolin Stock Solution

- Equilibrate **Fluorofolin** Powder: Before opening, allow the vial of **Fluorofolin** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and integrity of the compound.

- Calculate the Required Mass: To prepare a 10 mM stock solution, the mass of **Fluorofolin** needed can be calculated using the following formula:

$$\text{Mass (mg)} = \text{Molarity (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$$

For example, to prepare 1 mL of a 10 mM stock solution:

$$\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 0.30831 \text{ g/mol} = 3.0831 \text{ mg}$$

- Weighing **Fluorofolin**: Carefully weigh the calculated amount of **Fluorofolin** powder using a calibrated analytical balance in a chemical fume hood.
- Dissolving in DMSO:
 - Add the weighed **Fluorofolin** powder to a sterile amber microcentrifuge tube or vial.
 - Add the calculated volume of anhydrous DMSO to the tube. For the example above, this would be 1 mL.
 - Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is not compromised.
- Aliquoting and Storage:
 - Once the **Fluorofolin** is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.
 - Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

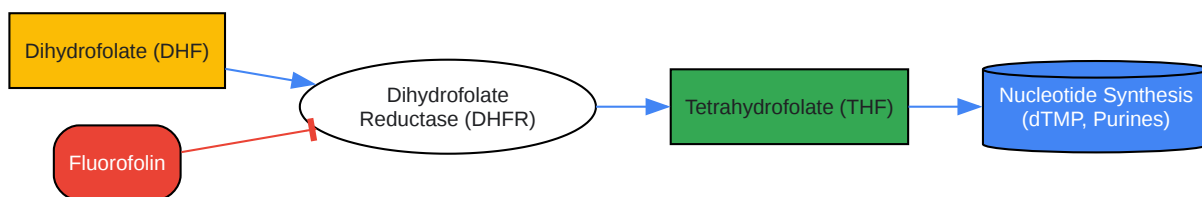
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions

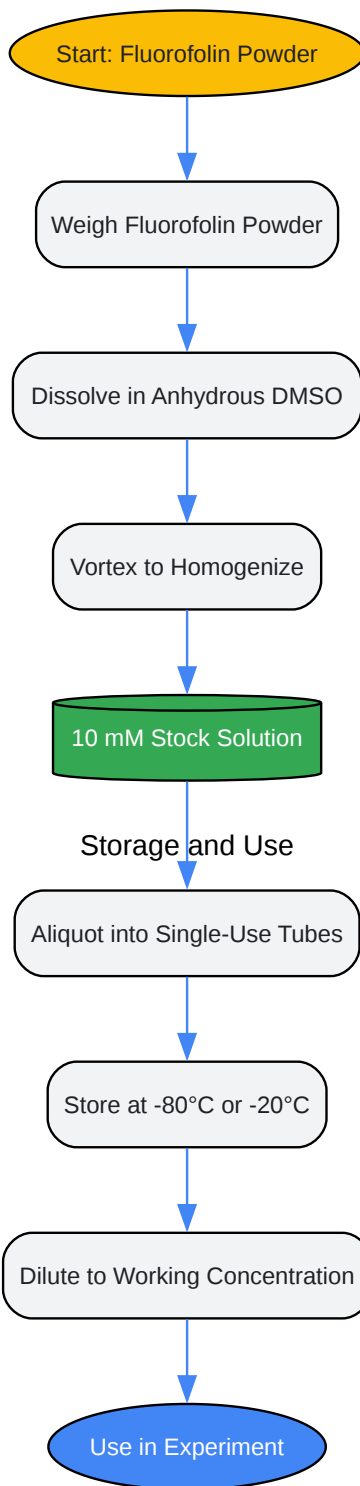
To prepare working solutions for your experiments, dilute the 10 mM stock solution in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final concentration of DMSO in the experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.

Mandatory Visualizations

Signaling Pathway: Fluorofolin Inhibition of the Folate Pathway



Stock Solution Preparation

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References

- 1. A folate inhibitor exploits metabolic differences in *Pseudomonas aeruginosa* for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
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